Methyl 4-bromo-2-methyl-3-nitrobenzoate
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Overview
Description
Methyl 4-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-3-nitrobenzoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Major Products Formed
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-bromo-2-methyl-3-nitrobenzoate is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe to study enzyme activities and biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methyl-3-nitrobenzoate depends on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-nitrobenzoate: Similar structure but with different positioning of the nitro group.
Methyl 2-bromo-4-nitrobenzoate: Another isomer with different substitution pattern.
Methyl 4-bromo-3-cyanobenzoate: Contains a cyano group instead of a nitro group
Uniqueness
Methyl 4-bromo-2-methyl-3-nitrobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and functional materials .
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOUMZZLBCFDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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